molecular formula C6H10N2S B1420745 N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride CAS No. 921145-14-4

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Cat. No. B1420745
M. Wt: 142.22 g/mol
InChI Key: SMMNSOCRUQVCIP-UHFFFAOYSA-N
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Description

“N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 933751-05-4 . It has a molecular weight of 129.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N2S/c1-6-2-5-3-7-4-8-5/h3-4,6,8H,2H2,1H3 . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 129.21 . It is stored at a temperature of 28 C . The InChI code is 1S/C5H9N2S/c1-6-2-5-3-7-4-8-5/h3-4,6,8H,2H2,1H3 .

Scientific Research Applications

Dyeing Performance of Derivatives

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride derivatives have been synthesized and assessed for their dyeing performance on nylon fabric. These derivatives, characterized by their melting point, UV, IR, and NMR spectra, demonstrate potential in the field of textile dyeing (Malik et al., 2018).

Synthesis of Novel Derivatives

Novel derivatives of N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride have been efficiently synthesized, displaying potential for various applications. These compounds, characterized by IR, H NMR, C NMR, and mass spectral data, contribute to the expansion of chemical compounds with potential utility in multiple scientific fields (Vishwanathan & Gurupadayya, 2014).

Catalytic and Biological Activities

The compound and its derivatives have been studied for their potential catalytic and biological activities. Synthesized compounds have been characterized and tested for various activities, indicating their significance in chemical and biological research (Yadav & Ballabh, 2020).

Corrosion Inhibition

Amino acid derivatives related to N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride have been evaluated as corrosion inhibitors, demonstrating their efficacy in protecting metals from corrosion. These findings suggest potential applications in material sciences (Yadav, Sarkar, & Purkait, 2015).

Anticonvulsant Applications

Research has been conducted on the anticonvulsant properties of derivatives, indicating potential pharmaceutical applications. The synthesized compounds have shown promising results in seizure protection, contributing to the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).

properties

IUPAC Name

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-3-8-6(9-5)4-7-2/h3,7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMNSOCRUQVCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Synthesis routes and methods

Procedure details

Ti (OiPr)4 (1.3 eq) was added with stirring to MeNH2 (2.0 M in MeOH, 3 eq) under Ar. After 5 min. 5-methylthiazole-2-carbaldehyde (1 eq) was added, and the solution was stirred for 1-2 h. The reaction was cooled to 0° C. and NaBH4 (1.3 eq) was added. The solution was stirred at 0° C. to room temperature overnight. After quenching the reaction with water the mixture was filtered through Celite to remove the white ppt. MeOH was removed in vacuo and the residue was diluted with EtOAc. The resulting solution was washed with water (×3), brine (×1), and dried over Na2SO4. The inorganic material was filtered off, and the solvent was removed in vacuo to give the crude product. Purification via column chromatography yielded N-methyl-1-(5-methylthiazol-2-yl)methanamine in 80-85% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Reactant of Route 6
N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

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